3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid
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Overview
Description
3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid is a compound with the molecular formula C17H13FN2O2 and a molecular weight of 296.29 g/mol This compound is characterized by the presence of a quinoline ring substituted with a fluorine atom and a methyl group, as well as an amino group linked to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Fluorination and Methylation:
Amination: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the quinoline derivative.
Coupling with Benzoic Acid: The final step involves coupling the quinoline derivative with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the benzoic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the quinoline or benzoic acid rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or benzoic acid derivatives.
Substitution: Substituted quinoline or benzoic acid derivatives with various functional groups.
Scientific Research Applications
3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline derivatives: These compounds share the quinoline ring structure and have similar biological activities.
Fluorobenzoic acids: Compounds with a benzoic acid moiety substituted with a fluorine atom.
Methylquinolines: Quinolines substituted with a methyl group.
Uniqueness
3-((6-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid is unique due to the combination of its structural features, including the fluorine atom, methyl group, and amino group linked to a benzoic acid moiety
Properties
Molecular Formula |
C17H13FN2O2 |
---|---|
Molecular Weight |
296.29 g/mol |
IUPAC Name |
3-[(6-fluoro-8-methylquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H13FN2O2/c1-10-7-12(18)9-14-15(5-6-19-16(10)14)20-13-4-2-3-11(8-13)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
InChI Key |
VDNHINMACBETQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)NC3=CC=CC(=C3)C(=O)O)F |
Origin of Product |
United States |
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